5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a penta-2,4-dienal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate diene precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or other intermediates.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 5-(3,4-Dimethoxyphenyl)-3-methylpenta-2,4-dienal.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but differs in the acetic acid moiety.
3,4-Dimethoxycinnamaldehyde: Similar structure with a cinnamaldehyde backbone.
Uniqueness
This compound is unique due to its specific penta-2,4-dienal chain, which imparts distinct chemical and biological properties
Properties
CAS No. |
154152-56-4 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C14H16O3/c1-11(8-9-15)4-5-12-6-7-13(16-2)14(10-12)17-3/h4-10H,1-3H3 |
InChI Key |
UBJMILBMBALQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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